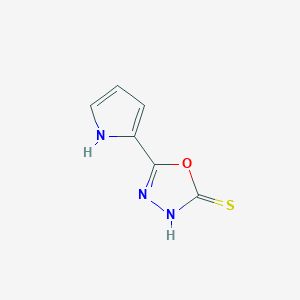
Sodium tetraborate pentahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It appears as a white crystalline powder and is known for its solubility in water and glycerin, while being slightly soluble in ethanol and carbon tetrachloride . This compound is widely used in various industrial applications, including glass and ceramics manufacturing, as well as in household products like detergents and insecticides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium tetraborate pentahydrate can be synthesized from sodium tetraborate decahydrate by controlling the feeding temperature above 70°C and the crystallization temperature above 60°C. The process involves recrystallization, filtration, and drying below 120°C . Another method involves dissolving natural boron ore in hot water, followed by filtration, cooling, and crystallization .
Industrial Production Methods: In industrial settings, this compound is produced by reacting the mineral colemanite (2CaO·3B₂O₃·5H₂O) with sodium carbonate (Na₂CO₃) in an aqueous environment. This reaction produces an aqueous solution of sodium tetraborate and sodium hydroxide, with the precipitation of solid calcium carbonate. The solution is then treated with boric acid (H₃BO₃) to neutralize the sodium hydroxide and form additional sodium tetraborate, which is then crystallized .
Types of Reactions:
Hydrolysis: this compound hydrolyzes in water to form a mildly alkaline solution.
Acid-Base Reactions: It reacts with acids to form boric acid.
Oxidation-Reduction: When combined with strong alkalis, it forms compounds of lower pH.
Common Reagents and Conditions:
Hydrochloric Acid (HCl): Used in the reaction to produce boric acid.
Sodium Carbonate (Na₂CO₃): Used in the industrial production process.
Major Products:
Boric Acid (H₃BO₃): Formed from the reaction with hydrochloric acid.
Sodium Chloride (NaCl): A byproduct of the reaction with hydrochloric acid.
Applications De Recherche Scientifique
Sodium tetraborate pentahydrate has a wide range of applications in scientific research:
Mécanisme D'action
Sodium tetraborate pentahydrate exerts its effects primarily through hydrolysis, forming a mildly alkaline solution that can neutralize acids . It also combines with strong alkalis to form compounds of lower pH, making it an effective buffering agent . In biological systems, boric acid, a product of sodium tetraborate hydrolysis, inhibits biofilm formation and hyphal transformation of Candida albicans, which are critical virulence factors .
Comparaison Avec Des Composés Similaires
Sodium Tetraborate Decahydrate (Na₂B₄O₇·10H₂O):
Anhydrous Sodium Tetraborate (Na₂B₄O₇): Lacks water of crystallization and is used in high-temperature applications.
Sodium Perborate (NaBO₃·H₂O): Used as a bleaching agent in detergents.
Uniqueness: Sodium tetraborate pentahydrate is unique due to its specific hydration state, which provides a balance between solubility and stability, making it suitable for a wide range of applications .
Propriétés
Numéro CAS |
12045-88-4 |
|---|---|
Formule moléculaire |
B4H14Na2O17-6 |
Poids moléculaire |
375.3 g/mol |
Nom IUPAC |
disodium;hydrogen borate;pentahydrate |
InChI |
InChI=1S/4BHO3.2Na.5H2O/c4*2-1(3)4;;;;;;;/h4*2H;;;5*1H2/q4*-2;2*+1;;;;; |
Clé InChI |
XXFRGKJCAANFNE-UHFFFAOYSA-N |
SMILES canonique |
B(O)([O-])[O-].B(O)([O-])[O-].B(O)([O-])[O-].B(O)([O-])[O-].O.O.O.O.O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Poly[titanium(IV) n-butoxide]](/img/structure/B1171852.png)

